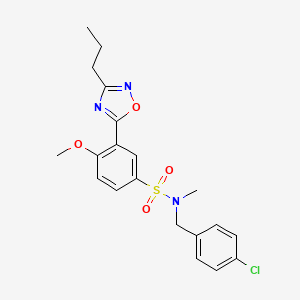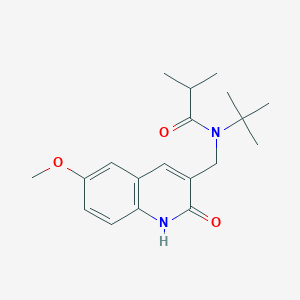
N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a protein that plays a crucial role in the innate immune system, which is the body's first line of defense against infection. TAK-242 has been shown to have potential therapeutic applications in a variety of diseases, including sepsis, cancer, and inflammatory conditions.
作用机制
N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide works by binding to a specific site on the TLR4 receptor, preventing its activation and downstream signaling. This results in a reduction in the production of pro-inflammatory cytokines and other immune system molecules, which can contribute to the development of diseases such as sepsis and cancer.
Biochemical and Physiological Effects:
In addition to its effects on TLR4 signaling, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of reactive oxygen species (ROS) in immune cells, which can contribute to inflammation and tissue damage. This compound has also been shown to modulate the activity of certain enzymes involved in cell signaling and metabolism.
实验室实验的优点和局限性
One advantage of N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide as a research tool is its specificity for TLR4 signaling, which allows researchers to study the effects of TLR4 activation in a controlled manner. However, one limitation of this compound is its relatively low potency compared to other TLR4 inhibitors. In addition, this compound has been shown to have off-target effects on other proteins, which can complicate data interpretation.
未来方向
There are several potential future directions for research on N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide. One area of interest is the development of more potent and selective TLR4 inhibitors based on the structure of this compound. Another area of research is the investigation of this compound as a potential therapy for sepsis and other inflammatory conditions. Finally, there is interest in exploring the potential of this compound as a cancer therapy, either alone or in combination with other treatments.
合成方法
The synthesis of N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide involves several steps, including the reaction of 2-hydroxy-6-methoxyquinoline with tert-butyl isocyanide to form an intermediate, which is then reacted with isobutyryl chloride to yield the final product. The synthesis of this compound has been described in detail in several publications, including a 2006 article in Organic Letters by Toshimitsu et al.
科学研究应用
N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide has been the subject of extensive scientific research, particularly in the fields of immunology and oncology. In preclinical studies, this compound has been shown to inhibit TLR4 signaling and reduce inflammation in a variety of animal models. In addition, this compound has demonstrated antitumor activity in several cancer cell lines and animal models, suggesting that it may have potential as a cancer therapy.
属性
IUPAC Name |
N-tert-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-12(2)18(23)21(19(3,4)5)11-14-9-13-10-15(24-6)7-8-16(13)20-17(14)22/h7-10,12H,11H2,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNOISUQPNJSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

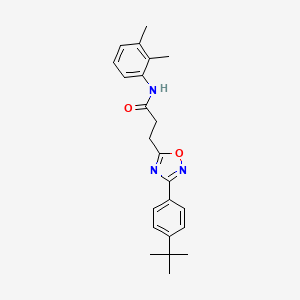
![N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703193.png)

![1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B7703199.png)
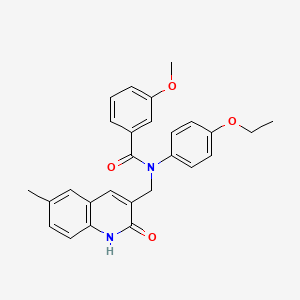
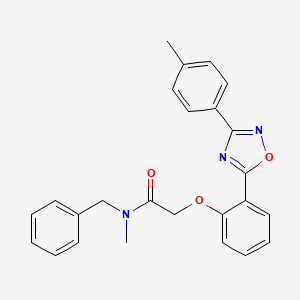
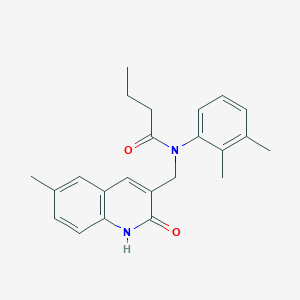
![methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7703221.png)
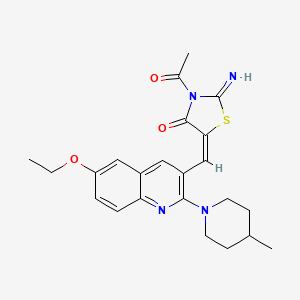

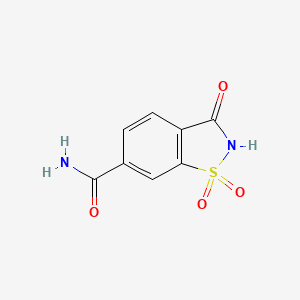
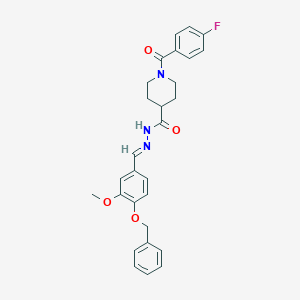
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703266.png)
